6-((1-(2-(4-Chlorophenoxy)-2-methylpropanoyl)piperidin-4-yl)oxy)nicotinonitrile
Description
Properties
IUPAC Name |
6-[1-[2-(4-chlorophenoxy)-2-methylpropanoyl]piperidin-4-yl]oxypyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O3/c1-21(2,28-18-6-4-16(22)5-7-18)20(26)25-11-9-17(10-12-25)27-19-8-3-15(13-23)14-24-19/h3-8,14,17H,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZDWRYLNKZFDLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)N1CCC(CC1)OC2=NC=C(C=C2)C#N)OC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Optimization
The acyl component is synthesized via nucleophilic aromatic substitution (SNAr) between 4-chlorophenol and 2-bromo-2-methylpropanoic acid under basic conditions:
- Base : Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).
- Solvent : Dimethylformamide (DMF) or acetone.
- Temperature : 80–100°C for 12–24 hours.
Mechanism : Deprotonation of 4-chlorophenol generates a phenoxide ion, which displaces bromide from 2-bromo-2-methylpropanoic acid.
Yield : 75–85% after recrystallization from ethyl acetate/hexanes.
Functionalization of Piperidin-4-ol
Protection of Hydroxyl Group
To prevent undesired side reactions during acylation, the piperidin-4-ol hydroxyl group is protected:
- Protecting agent : tert-Butyldimethylsilyl chloride (TBSCl).
- Conditions : Imidazole catalyst in dichloromethane (DCM) at 0°C to room temperature.
Intermediate : 4-(tert-Butyldimethylsilyloxy)piperidine.
Acylation of Piperidine Nitrogen
The protected piperidine undergoes acylation with 2-(4-chlorophenoxy)-2-methylpropanoyl chloride :
- Reagents : Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) in anhydrous DCM.
- Temperature : 0°C to room temperature for 4–6 hours.
Intermediate : 1-(2-(4-Chlorophenoxy)-2-methylpropanoyl)-4-(tert-butyldimethylsilyloxy)piperidine.
Deprotection of Silyl Ether
The TBS group is cleaved using tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF):
Intermediate : 1-(2-(4-Chlorophenoxy)-2-methylpropanoyl)piperidin-4-ol.
Synthesis of 6-Chloronicotinonitrile
Cyanation of Pyridine Derivatives
6-Chloronicotinonitrile is prepared via:
- Chlorination : Direct chlorination of nicotinonitrile using phosphorus oxychloride (POCl₃) at 110°C.
- Alternative route : Palladium-catalyzed cyanation of 6-bromonicotinic acid followed by dehydration.
Etherification via Ullmann Coupling
Copper-Catalyzed Coupling
The final ether bond is formed between 1-(2-(4-chlorophenoxy)-2-methylpropanoyl)piperidin-4-ol and 6-chloronicotinonitrile :
- Catalyst : Copper(I) iodide (CuI).
- Ligand : 1,10-Phenanthroline.
- Base : Cesium carbonate (Cs₂CO₃).
- Solvent : Dimethyl sulfoxide (DMSO) at 110°C for 24 hours.
Mechanism : The alkoxide ion from piperidin-4-ol displaces chloride via a single-electron transfer (SET) process mediated by Cu(I).
Yield : 60–70% after column chromatography (SiO₂, ethyl acetate/hexanes).
Analytical Characterization
Spectroscopic Data
Purity and Yield Optimization
| Step | Yield (%) | Purity (%) |
|---|---|---|
| Acyl chloride formation | 92 | 95 |
| Piperidine acylation | 88 | 97 |
| Ullmann coupling | 65 | 98 |
Alternative Synthetic Routes
Mitsunobu Reaction for Ether Formation
Reductive Amination Approach
Industrial-Scale Considerations
Cost-Effective Catalysts
Chemical Reactions Analysis
6-((1-(2-(4-Chlorophenoxy)-2-methylpropanoyl)piperidin-4-yl)oxy)nicotinonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-((1-(2-(4-Chlorophenoxy)-2-methylpropanoyl)piperidin-4-yl)oxy)nicotinonitrile has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.
Biological Research: It is used in biological assays to study its effects on cellular processes and pathways.
Industrial Applications: The compound may be used as an intermediate in the synthesis of other complex organic molecules with industrial relevance.
Mechanism of Action
The mechanism of action of 6-((1-(2-(4-Chlorophenoxy)-2-methylpropanoyl)piperidin-4-yl)oxy)nicotinonitrile involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and affecting downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar compounds to 6-((1-(2-(4-Chlorophenoxy)-2-methylpropanoyl)piperidin-4-yl)oxy)nicotinonitrile include other piperidine derivatives and chlorophenoxy compounds. These compounds may share similar structural features but differ in their specific functional groups and overall molecular architecture. The uniqueness of this compound lies in its combination of a piperidine ring, chlorophenoxy group, and nicotinonitrile moiety, which may confer distinct pharmacological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
